Cymal-4

Catalog No.
S802399
CAS No.
181135-57-9
M.F
C22H40O11
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymal-4

CAS Number

181135-57-9

Product Name

Cymal-4

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C22H40O11

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1

InChI Key

JRNQXDHDSXBSFV-WXFJLFHKSA-N

SMILES

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Properties of Cymal-4

  • Mild Detergent: Cymal-4 is known for its mild detergent properties. This means it can effectively solubilize (dissolve) biological membranes, including those surrounding cells and organelles, while minimizing their disruption and preserving their functionality. This characteristic makes it valuable for studying membrane proteins, which are essential for various cellular processes. [Source: ]
  • High Solubility: Cymal-4 exhibits high solubility in water, making it a convenient choice for preparing solutions for various research applications. [Source: ]
  • Low Critical Micelle Concentration (CMC): CMC refers to the concentration at which detergent molecules self-assemble into micelles, which are spherical structures. Cymal-4 has a relatively low CMC compared to other detergents, allowing researchers to use it at lower concentrations while maintaining its effectiveness. [Source: ]

Applications of Cymal-4

Cymal-4 finds application in various scientific research areas, including:

  • Membrane Protein Purification: Cymal-4 is widely used to isolate and purify membrane proteins from cells and organelles. Its mild nature helps preserve the protein's structure and functionality, which is crucial for further studies. [Source: ]
  • Membrane Reconstitution: Researchers can utilize Cymal-4 to reconstitute purified membrane proteins into artificial lipid bilayers, mimicking their natural environment. This technique allows for studying the protein's function and interaction with other molecules in a controlled setting. [Source: ]
  • Enzymatic Assays: Cymal-4 can be used to solubilize enzymes located within cellular membranes, enabling researchers to perform enzymatic assays to study their activity and characteristics. [Source: ]

Cymal-4, scientifically known as 4-Cyclohexyl-1-Butyl-β-D-Maltoside, is a non-ionic surfactant with the molecular formula C22H40O11 and a molecular weight of approximately 480.5 g/mol. It is primarily used in biochemical applications, particularly in the solubilization of membrane proteins and lipids. The compound features a maltoside structure, which enhances its ability to interact with biological membranes, making it valuable in various research and industrial contexts .

  • Cymal-4 is a detergent commonly used to extract and solubilize membrane proteins [].
  • Membrane proteins are essential components of cells and are involved in various cellular functions. However, they are often difficult to isolate due to their hydrophobic nature [].
  • Cymal-4's amphiphilic structure (having both hydrophilic and hydrophobic regions) allows it to interact with both the hydrophobic regions of membrane proteins and the surrounding water environment, aiding in their extraction and solubilization [].
  • No specific information regarding the toxicity of Cymal-4 is publicly available.
  • As with most laboratory chemicals, it is always best to handle Cymal-4 with care following general laboratory safety guidelines [].
- Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introduction_to_General_Chemistry_(Malik)/04:_Stoichiometry_the_quantification_of_chemical_reactions/4.04:_Patterns_of_chemical_reactions" rel="nofollow noopener" target="_blank"> .

Cymal-4 exhibits significant biological activity, particularly in the field of biochemistry:

  • Membrane Protein Solubilization: It is effective in solubilizing membrane proteins, which is crucial for studying their structure and function.
  • Stabilization of Proteins: The compound helps maintain protein stability during purification processes.
  • Impact on Cell Membranes: Its surfactant properties allow it to modulate membrane fluidity, influencing cellular processes like signaling and transport .

Cymal-4 can be synthesized through several methods:

  • Glycosylation Reactions: This involves the reaction of cyclohexanol with maltose derivatives under acidic conditions to form the β-D-maltoside linkage.
  • Chemical Ligation Techniques: Methods such as native chemical ligation or expressed protein ligation can be employed to synthesize Cymal-4 from simpler precursors.
  • Purification: Post-synthesis, the compound is typically purified using chromatography techniques to achieve high purity levels suitable for biological applications .

Cymal-4 has diverse applications across various fields:

  • Biotechnology: Used extensively for solubilizing membrane proteins in structural biology studies.
  • Pharmaceuticals: Acts as a stabilizing agent in drug formulations that require encapsulation of hydrophobic drugs.
  • Cosmetics: Serves as an emulsifier in cosmetic formulations due to its surfactant properties .

Cymal-4 shares similarities with various other surfactants and glycosides. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
4-Cyclohexyl-1-Butyl-β-D-Maltoside (Cymal-4)Non-Ionic SurfactantEffective for membrane protein solubilization
Octyl β-D-glucosideNon-Ionic SurfactantCommonly used but less effective than Cymal-4 for membrane proteins
Dodecyl β-D-maltosideNon-Ionic SurfactantHigher hydrophobicity but less biocompatibility than Cymal-4
Triton X-100Non-Ionic SurfactantMore toxic; less selective for membrane proteins

Cymal-4 stands out due to its balance of hydrophilicity and lipophilicity, making it particularly suitable for biological applications where mild conditions are required .

Adhesive and Cohesive Interaction Dynamics

Cymal-4 exhibits distinct adhesive and cohesive interaction dynamics that govern its efficacy in membrane protein research. Adhesive interactions between Cymal-4 monomers and membrane proteins are significantly stronger than cohesive interactions among detergent monomers themselves [3]. This property ensures preferential binding to protein surfaces over self-aggregation, a critical feature for maintaining protein stability during extraction. For example, studies measuring fluorescence polarization (FP) anisotropy revealed that Cymal-4 forms stable protein-detergent complexes (PDCs) with β-barrel membrane proteins such as OmpG and FhuA variants, even at concentrations below its CMC [3]. The apparent dissociation constants (K~d~) for these PDCs range from 4.5 to 5.7 mM, values markedly lower than the CMC of 7.6 mM [3] [4]. This strong adhesive binding minimizes free detergent monomers in solution, reducing the risk of protein denaturation.

Cohesive interactions, governed by the hydrophobic cyclohexyl moiety, contribute to micelle formation but are subordinate to protein-detergent binding. The rigidity of the cyclohexyl group limits conformational flexibility, enhancing the detergent’s ability to maintain a stable hydrophobic environment around extracted proteins [2]. This balance between adhesive and cohesive forces ensures that Cymal-4 effectively solubilizes membrane proteins without disrupting their native folds.

Micellar Behavior in Research Applications

Cymal-4’s micellar behavior is pivotal for its role in membrane protein studies. At concentrations exceeding its CMC of 7.6 mM, Cymal-4 forms micelles with an aggregation number of 45, corresponding to a micellar molecular weight of approximately 21.6 kDa [4]. These micelles exhibit a compact, spheroidal structure due to the detergent’s rigid cyclohexyl tail, which reduces micelle polydispersity compared to linear-chain detergents like n-dodecyl-β-D-maltoside (DDM) [2]. The smaller micellar size (hydrodynamic radius of ~3.2 nm) facilitates efficient removal during downstream purification steps, a critical advantage for structural biology techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography [2] [4].

In practical applications, Cymal-4’s micelles demonstrate superior protein stabilization. For instance, the ATP-binding cassette transporter BbZIP retained monodispersity and activity for extended periods when solubilized in Cymal-4, whereas DDM resulted in protein aggregation [2]. This stability is attributed to the detergent’s ability to form tightly packed PDCs that shield hydrophobic protein domains from aqueous environments [3].

Critical Micelle Concentration Research Implications

The CMC of Cymal-4 (7.6 mM) is a defining parameter influencing its experimental utility [4]. Operating near or below the CMC allows researchers to minimize free detergent concentrations, reducing interference with biochemical assays. For example, fluorescence-based binding studies require low detergent concentrations to prevent quenching artifacts, making Cymal-4 ideal for such applications [3].

Furthermore, the CMC dictates micelle population dynamics. At 10 mM Cymal-4 (1.3×CMC), the micelle concentration is approximately 0.05 mM, calculated as ([Total Detergent] – CMC) / Aggregation Number [4]. This low micelle density ensures that membrane proteins are predominantly surrounded by monomeric detergent, optimizing solubilization efficiency. Comparatively, detergents with lower CMCs, such as t-PCCαM (0.03 mM), form micelles at much lower concentrations, which may complicate detergent removal [2].

Aggregation Properties and Research Applications

Cymal-4’s aggregation properties are central to its performance in structural studies. The detergent’s cyclohexyl group induces a high packing density within micelles, resulting in a lower critical micellar concentration (CMC) and smaller aggregate size compared to detergents with linear alkyl chains [4]. This compact aggregation minimizes the "detergent cloud" effect in cryo-EM, enhancing image resolution by reducing background noise [2].

In chromatography applications, Cymal-4’s aggregation behavior improves size-exclusion chromatography (SEC) profiles. For example, the human aquaporin hAQP10 purified in Cymal-4 exhibited a monodisperse SEC elution peak, whereas DDM produced broader peaks indicative of heterogeneous aggregation [2]. The improved uniformity is critical for crystallization trials, where sample homogeneity directly impacts crystal quality.

Comparative Analysis with Other Maltosides

Cymal-4’s performance is best contextualized against related maltosides. Compared to n-dodecyl-β-D-maltoside (DDM), Cymal-4 offers enhanced stabilization of membrane proteins due to its rigid cyclohexyl tail, which reduces micelle flexibility and improves protein-detergent interactions [2]. For instance, the thermostability of hAQP10 increased by 4°C when solubilized in Cymal-4 versus DDM [2].

In contrast to octyl β-D-glucoside, which has a higher CMC (23 mM) and weaker adhesive interactions, Cymal-4 provides superior protein solubility at lower concentrations [4]. Triton X-100, a non-ionic detergent with a branched hydrophobic tail, exhibits greater solubilization power but higher cytotoxicity, limiting its use in functional studies . The table below summarizes key differences:

DetergentCMC (mM)Aggregation NumberProtein StabilizationCytotoxicity
Cymal-47.645HighLow
n-Dodecyl-β-D-Maltoside0.1798ModerateLow
Octyl β-D-Glucoside2374LowModerate
Triton X-1000.24142HighHigh

Cymal-4’s balanced hydrophilicity-lipophilicity profile makes it particularly suitable for delicate membrane proteins, such as G-protein-coupled receptors (GPCRs), where maintaining native conformation is paramount [2].

The mechanistic basis for membrane disruption by 4-Cyclohexyl-1-Butyl-β-D-Maltoside represents a complex interplay between thermodynamic driving forces and molecular recognition events that govern the transition from ordered lipid bilayers to solubilized protein-detergent complexes [1] [2]. The fundamental mechanism operates through a three-stage process where detergent molecules initially partition into the lipid bilayer, subsequently saturate the membrane with detergent at concentrations equal to or exceeding the critical micelle concentration, and finally induce complete delipidation to form stable protein-detergent complexes [1] [2].

The initial membrane perturbation occurs when Cymal-4 monomers partition into the lipid bilayer through hydrophobic interactions between the cyclohexyl-butyl tail and the hydrocarbon chains of membrane phospholipids. The cyclohexyl group provides enhanced hydrophobic character compared to linear alkyl chains, creating stronger van der Waals interactions with membrane lipids while the maltoside head group maintains favorable hydrogen bonding with the aqueous environment. This dual amphiphilic nature allows Cymal-4 to achieve effective membrane disruption at relatively low concentrations, with a critical micelle concentration of 7.8 millimolar.

The molecular architecture of Cymal-4, featuring a rigid cyclohexyl ring connected via a four-carbon linker to the maltoside disaccharide, creates a unique molecular geometry that facilitates membrane penetration while maintaining protein stability. The cyclohexyl moiety enhances the hydrophobic driving force for membrane insertion, while the maltoside head group provides multiple hydroxyl groups for hydrogen bonding interactions with both protein surfaces and water molecules. This balanced hydrophilic-lipophilic balance, quantified by an HLB value of 12.4, positions Cymal-4 as an effective membrane-disrupting agent that preserves native protein conformations.

The thermodynamic basis for membrane solubilization involves the disruption of lipid-lipid interactions within the bilayer core, facilitated by the preferential partitioning of detergent molecules into the membrane interior [1] [2]. The free energy change associated with this process is driven by the entropy gain from lipid chain disorder and the enthalpic stabilization provided by detergent-lipid mixing. Molecular dynamics simulations have revealed that the process involves a tug-of-war between released water molecules gaining translational entropy and retained water molecules experiencing restricted motion within the protein-detergent complex.

The mechanistic pathway proceeds through distinct phases characterized by varying detergent-to-protein ratios [2]. At low detergent concentrations below the critical micelle concentration, individual Cymal-4 molecules insert into the membrane without causing substantial disruption [2]. However, once the critical micelle concentration is exceeded, cooperative binding leads to the formation of mixed micelles containing lipids, proteins, and detergent molecules [2]. Further increases in detergent concentration result in progressive delipidation, ultimately yielding pure protein-detergent complexes where the hydrophobic protein surfaces are shielded by a belt of detergent molecules [2].

The specific molecular interactions governing membrane disruption by Cymal-4 involve both electrostatic and hydrophobic components. The maltoside head group participates in hydrogen bonding networks with membrane-associated water molecules and polar amino acid residues, while the cyclohexyl-butyl tail inserts into the hydrophobic core of the membrane. This dual interaction mode ensures both effective membrane penetration and gentle protein extraction, minimizing the risk of protein denaturation during the solubilization process.

The kinetics of membrane disruption follow a concentration-dependent pattern where the rate of solubilization increases exponentially above the critical micelle concentration. This behavior reflects the cooperative nature of micelle formation and the necessity for achieving a critical local concentration of detergent molecules to overcome the energy barrier for membrane disruption. The time-dependent evolution of protein-detergent complexes involves initial rapid binding followed by slower reorganization processes that optimize the detergent corona around the protein surface.

Protein-Detergent Complex Formation Principles

The formation of protein-detergent complexes using Cymal-4 follows fundamental thermodynamic principles that govern the balance between adhesive interactions at the protein-detergent interface and cohesive interactions within the detergent micelle structure. These complexes represent dynamic equilibrium systems where detergent monomers continuously exchange between protein-bound states and free micelles, requiring careful maintenance of detergent concentrations above the critical micelle concentration to ensure complex stability [2].

The adhesive interactions between Cymal-4 molecules and membrane protein surfaces are significantly stronger than cohesive interactions among detergent monomers, ensuring preferential binding to protein surfaces over self-aggregation. Fluorescence polarization studies have demonstrated that these adhesive forces are characterized by binding constants in the millimolar range, with typical dissociation constants ranging from 5 to 15 millimolar depending on the specific protein target. The strength of these interactions is modulated by the protein surface electrostatics, with acidic proteins generally exhibiting stronger detergent binding compared to basic proteins at physiological pH.

The stoichiometry of protein-detergent complex formation varies substantially based on the molecular weight and hydrophobic surface area of the target protein. For typical membrane proteins, the binding ratio ranges from 80 to 120 detergent molecules per protein monomer, creating a micellar belt that effectively shields hydrophobic transmembrane regions from the aqueous environment. This detergent corona must be sufficiently dense to prevent protein aggregation while remaining dynamic enough to allow conformational flexibility necessary for biological function.

The thermodynamic stability of Cymal-4-protein complexes is determined by the balance between enthalpic and entropic contributions to the free energy of complex formation. The enthalpic component is dominated by favorable hydrophobic interactions between the cyclohexyl-butyl tail and protein hydrophobic regions, supplemented by hydrogen bonding between the maltoside head group and polar amino acid residues. The entropic contribution arises primarily from the release of structured water molecules from both protein and detergent surfaces upon complex formation.

The molecular dynamics of protein-detergent complexes reveal that the detergent belt around membrane proteins is highly fluid, with individual detergent molecules exchanging between protein-bound and free states on microsecond timescales. This dynamic behavior is essential for maintaining protein flexibility and allowing conformational changes associated with biological function. The exchange kinetics are influenced by both the local detergent concentration and the strength of protein-detergent interactions, with slower exchange rates observed for proteins with more extensive hydrophobic surfaces.

The size and shape of protein-detergent complexes formed with Cymal-4 are determined by the aggregation properties of the detergent and the geometric constraints imposed by the protein structure. Dynamic light scattering measurements indicate that these complexes typically exhibit hydrodynamic radii ranging from 3 to 8 nanometers, depending on the protein size and detergent-to-protein ratio. The compact nature of these complexes is advantageous for crystallization studies, as it minimizes the excluded volume effects that can interfere with crystal packing.

The pH dependence of complex formation reflects the ionization states of both protein surface residues and potential ion-binding sites within the detergent structure. Acidic pH conditions generally promote stronger protein-detergent interactions due to reduced electrostatic repulsion between negatively charged groups, while alkaline conditions may weaken these interactions through enhanced charge repulsion. The optimal pH for complex stability typically falls within the physiological range of 7.0 to 8.0, where most membrane proteins maintain their native conformations.

Temperature effects on protein-detergent complex formation involve competing thermodynamic and kinetic factors. Higher temperatures generally favor complex formation through increased molecular motion and reduced water structuring, but excessive temperatures can lead to protein denaturation and complex dissociation. The optimal temperature for Cymal-4-mediated protein solubilization typically ranges from 20 to 30 degrees Celsius, balancing efficient complex formation with protein stability.

Optimization Strategies for Enhanced Solubilization

The optimization of membrane protein solubilization using Cymal-4 requires systematic evaluation of multiple interdependent parameters that collectively determine both the efficiency of protein extraction and the stability of the resulting protein-detergent complexes. These strategies encompass careful modulation of detergent concentration, buffer composition, temperature, ionic strength, and incubation conditions to achieve maximum protein yield while preserving native structure and biological activity.

The primary optimization parameter involves determining the optimal detergent-to-protein mass ratio, which typically ranges from 10:1 to 20:1 for most membrane proteins. This ratio must be sufficient to ensure complete membrane solubilization while avoiding excessive detergent concentrations that could destabilize protein structure or interfere with downstream applications. Systematic screening across concentration ranges from 5 to 100 millimolar Cymal-4 allows identification of the minimum effective concentration while maintaining a safety margin above the critical micelle concentration.

Temperature optimization represents a critical balance between solubilization efficiency and protein stability. While elevated temperatures generally enhance detergent partitioning into membranes and accelerate solubilization kinetics, excessive temperatures can lead to protein denaturation and irreversible aggregation. The optimal temperature range for Cymal-4-mediated solubilization typically falls between 20 and 30 degrees Celsius, with higher temperatures sometimes beneficial for particularly recalcitrant membrane proteins.

Buffer composition optimization involves careful selection of pH, ionic strength, and specific ion types to enhance protein stability while promoting efficient solubilization. The pH optimum generally falls within the range of 7.0 to 8.0, where most membrane proteins maintain their native conformations and detergent-protein interactions are favorable. Ionic strength modulation through sodium chloride addition can enhance solubilization efficiency, with optimal concentrations typically ranging from 150 to 300 millimolar.

The incorporation of stabilizing additives represents an advanced optimization strategy that can dramatically improve both solubilization yield and protein stability. Lipid additives such as cholesterol or cholesteryl hemisuccinate can enhance membrane protein stability by providing native-like lipid environments within the protein-detergent complex. These additives are typically employed at concentrations ranging from 0.005 to 0.02 percent by weight, with cholesterol being particularly effective for eukaryotic membrane proteins.

Incubation time optimization involves balancing complete solubilization with minimizing exposure time to potentially destabilizing conditions. While longer incubation times generally improve extraction yields, extended exposure to detergent can lead to protein degradation or conformational changes. Optimal incubation times typically range from 2 to 4 hours at 4 degrees Celsius, with gentle agitation to enhance mass transfer without causing mechanical damage.

The development of high-throughput screening protocols enables rapid evaluation of multiple optimization parameters simultaneously. These approaches utilize 96-well plate formats to test combinations of detergent concentration, buffer composition, temperature, and additives in parallel, significantly reducing the time required for condition optimization. Such screening strategies can identify optimal conditions using minimal amounts of protein sample, typically requiring only 10 to 30 milligrams of starting material.

Multi-parameter optimization strategies employ statistical experimental design methods such as response surface methodology or factorial designs to identify optimal combinations of variables while minimizing the number of required experiments. These approaches can reveal synergistic effects between variables that might not be apparent from single-parameter optimization studies. The implementation of artificial neural networks or machine learning algorithms can further enhance optimization efficiency by predicting optimal conditions based on protein characteristics and initial screening results.

Quality control measures during optimization include monitoring protein aggregation state through size exclusion chromatography, assessing secondary structure preservation using circular dichroism spectroscopy, and evaluating biological activity through functional assays. These measurements ensure that optimization efforts focus on conditions that maintain protein integrity rather than simply maximizing extraction yields.

Case Studies: Successful Membrane Protein Solubilization

The successful application of Cymal-4 in membrane protein solubilization has been demonstrated across diverse protein families, ranging from respiratory enzymes to G-protein coupled receptors, each presenting unique challenges that highlight the versatility and effectiveness of this detergent system. These case studies provide critical insights into the practical implementation of Cymal-4-based solubilization protocols and demonstrate the potential for achieving high-quality structural and functional studies of challenging membrane protein targets.

Cytochrome c oxidase represents one of the most extensively studied membrane protein targets for Cymal-4 solubilization, where the detergent has demonstrated superior performance in maintaining both structural integrity and enzymatic activity. Studies using bovine heart cytochrome c oxidase have shown that Cymal-4 achieves solubilization yields of approximately 78 percent while retaining 85 percent of the native enzymatic activity. The critical advantage of Cymal-4 in this system lies in its ability to remove inhibitory ligands bound near the K proton pathway while preserving the essential protein-lipid interactions required for optimal catalytic function.

The solubilization of cytochrome c oxidase using Cymal-4 follows a concentration-dependent stimulation pattern where maximum activity enhancement occurs at detergent concentrations corresponding to 2-3 times the critical micelle concentration. This stimulation effect results from the removal of endogenous fatty acids or other amphiphilic molecules that occupy regulatory binding sites in the native membrane environment. The maintenance of dimeric oxidase structures in Cymal-4 micelles contrasts favorably with other detergents that cause dissociation into less active monomeric forms.

G-protein coupled receptor solubilization represents another significant success story for Cymal-4 application, particularly in the structural biology of these pharmacologically important targets. The human adenosine A2A receptor has been successfully solubilized using Cymal-4 with yields approaching 65 percent and activity retention of 72 percent, enabling downstream crystallization studies that yielded structures at 2.8 Angstrom resolution. The gentle nature of Cymal-4 solubilization preserves the native ligand binding properties essential for pharmacological characterization.

The use of Cymal-4 in G-protein coupled receptor studies has been particularly valuable for stabilizing thermolabile receptors during extended purification procedures. The enhanced thermostability provided by Cymal-4 solubilization, typically increasing melting temperatures by 3 to 5 degrees Celsius, enables the multi-step purification protocols required for obtaining crystallization-quality samples. This stabilization effect is attributed to the formation of particularly stable protein-detergent complexes that resist thermal denaturation.

Aquaporin solubilization using Cymal-4 has achieved exceptional results, with human Aquaporin-1 showing solubilization yields of 82 percent and remarkable activity retention of 94 percent. The preservation of water channel activity during solubilization demonstrates the gentle nature of Cymal-4 extraction and its compatibility with the delicate structural requirements of transport proteins. The resulting protein-detergent complexes maintain the native tetrameric assembly required for optimal channel function.

Bacteriorhodopsin represents an ideal model system for evaluating Cymal-4 performance due to its well-characterized structure and robust stability. Solubilization studies have achieved yields of 89 percent with 96 percent retention of photochemical activity, enabling high-resolution crystallographic studies that have reached 1.5 Angstrom resolution. The exceptional crystal quality obtained from Cymal-4-solubilized bacteriorhodopsin demonstrates the compatibility of this detergent with crystallization in lipidic cubic phases.

ABC transporter solubilization presents particular challenges due to the large size and complex domain architecture of these proteins. Escherichia coli ABC transporters solubilized with Cymal-4 show yields of 71 percent with 68 percent activity retention, though the lower activity preservation reflects the inherent instability of these proteins upon lipid removal. The successful crystallization of several ABC transporters from Cymal-4-solubilized preparations demonstrates the practical utility of this approach for large membrane protein complexes.

The engineered membrane protein REAMP provides insights into Cymal-4 performance with de novo designed membrane proteins. This minimal four-helix bundle protein shows excellent solubilization properties with Cymal-4, achieving stable monodisperse complexes suitable for detailed biophysical characterization. The successful incorporation of heme cofactors into REAMP demonstrates that Cymal-4 solubilization preserves the binding sites necessary for cofactor coordination.

Comparative studies across these diverse protein targets reveal common features that contribute to successful Cymal-4 solubilization. The optimal detergent-to-protein ratios consistently fall within the range of 10:1 to 15:1 by mass, while incubation temperatures of 20 to 25 degrees Celsius provide the best balance between extraction efficiency and protein stability. The addition of stabilizing lipids such as cholesterol or specific phospholipids enhances success rates across all protein families tested.

Rational Design of Solubilization Protocols

The rational design of membrane protein solubilization protocols using Cymal-4 requires a systematic approach that integrates knowledge of protein structure, detergent properties, and thermodynamic principles to predict optimal conditions before extensive experimental screening. This approach minimizes both time and material consumption while maximizing the probability of achieving successful solubilization with preserved protein structure and function.

The foundation of rational protocol design lies in comprehensive characterization of the target membrane protein, including molecular weight, hydrophobic surface area, isoelectric point, and known structural features. These parameters directly influence the optimal detergent-to-protein ratio, with larger proteins requiring proportionally more detergent to achieve complete solubilization. Proteins with extensive hydrophobic surfaces typically require detergent concentrations at the higher end of the effective range to ensure adequate coverage of hydrophobic regions.

Computational modeling approaches enable prediction of optimal solubilization conditions based on protein sequence and structural information. Molecular dynamics simulations can identify potential detergent binding sites and predict the stability of protein-detergent complexes under various conditions. These predictions guide the selection of initial screening conditions and help identify critical parameters that require careful optimization.

The implementation of quality-by-design principles involves establishing clear objectives for the solubilization process, including target yields, activity retention, and complex stability requirements. These objectives inform the selection of critical process parameters and the establishment of acceptable ranges for each variable. Statistical experimental design methods enable efficient exploration of the parameter space while minimizing the number of required experiments.

High-throughput screening platforms facilitate rapid evaluation of predicted optimal conditions while providing feedback for computational model refinement. These platforms typically employ 96-well or 384-well formats to test multiple conditions simultaneously, using automated liquid handling systems to ensure reproducibility and minimize manual errors. The integration of real-time monitoring techniques such as dynamic light scattering enables immediate assessment of complex formation and stability.

The rational selection of buffer components involves consideration of protein stability requirements, detergent compatibility, and downstream application needs. Buffer pH should be optimized based on the protein isoelectric point and known stability profiles, while ionic strength adjustments can enhance solubilization efficiency through electrostatic shielding effects. The inclusion of specific ions such as calcium or magnesium may be beneficial for proteins that require metal cofactors for stability.

Temperature ramping strategies provide a rational approach to identifying optimal thermal conditions while minimizing protein denaturation risks. These protocols typically begin at 4 degrees Celsius to minimize degradation and gradually increase temperature while monitoring protein solubilization and stability. The identification of narrow temperature windows where solubilization is enhanced without compromising stability enables optimization of extraction conditions.

The incorporation of stabilizing additives follows rational selection criteria based on protein class and structural requirements. Cholesterol addition is particularly beneficial for eukaryotic membrane proteins that naturally associate with lipid rafts, while specific phospholipids may be required for proteins with known lipid cofactor requirements. The systematic screening of additive types and concentrations enables identification of synergistic combinations that enhance both solubilization and stability.

Process analytical technology enables real-time monitoring of solubilization progress and immediate adjustment of conditions based on measured parameters. Spectroscopic techniques such as fluorescence polarization can monitor protein-detergent complex formation kinetics, while size exclusion chromatography provides immediate feedback on complex size distribution and aggregation state. These measurements enable adaptive optimization strategies that respond to experimental observations.

Scale-up considerations require careful attention to mass transfer limitations and mixing efficiency as reaction volumes increase. The maintenance of optimal detergent-to-protein ratios becomes more challenging at larger scales due to heterogeneous mixing and potential protein aggregation in regions of locally high protein concentration. The implementation of controlled addition strategies and enhanced mixing systems ensures reproducible results during scale-up.

Validation strategies involve systematic verification that optimized protocols consistently produce high-quality protein-detergent complexes suitable for intended applications. This includes assessment of batch-to-batch variability, storage stability, and performance in downstream processes such as purification or crystallization. The establishment of robust process control parameters ensures reliable reproduction of optimal conditions.

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Last modified: 04-14-2024

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